(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride
CAS No.: 138662-62-1
Cat. No.: VC2562022
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138662-62-1 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 |
| Standard InChI Key | SKIHATSEIBREBX-UQKRIMTDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity and Classification
(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride belongs to the class of non-proteinogenic amino acids, specifically characterized as a phenylalanine derivative with dual phenyl substituents at the beta carbon position. The compound features a chiral center at the alpha carbon with an S-configuration, which differentiates it from its enantiomeric counterpart. This stereochemical specificity plays a crucial role in its potential biological interactions and applications in stereoselective synthesis. The presence of two phenyl rings attached to the same carbon atom creates a unique spatial arrangement that influences both the physical properties and potential binding interactions of this molecule. The compound represents an interesting structural modification of naturally occurring amino acids, making it valuable for structure-activity relationship studies in medicinal chemistry research. Its classification as a hydrochloride salt indicates the protonation of the amino group, which enhances water solubility compared to the free base form.
Physical and Chemical Properties
The physical and chemical characteristics of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride are defined by its molecular structure and functional groups. The compound has a molecular formula of C15H16ClNO2 with a precise molecular weight of 277.74 g/mol. Its structural identity can be represented through various chemical notations, including the Standard InChI: InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 and the Standard InChIKey: SKIHATSEIBREBX-UQKRIMTDSA-N. For computational chemistry and database searches, the compound can be represented using the Isomeric SMILES notation: C1=CC=C(C=C1)C(C2=CC=CC=C2)C@@HN.Cl, where the [C@@H] specifically indicates the S-stereochemistry at the alpha carbon. Like many amino acid hydrochlorides, this compound exhibits enhanced water solubility compared to its free base form, which makes it particularly useful for biological assays and aqueous reaction conditions. The presence of the hydrochloride salt form modifies the acid-base properties, resulting in a compound that can be more readily dissolved in polar solvents for experimental procedures.
Synthesis and Preparation Methods
Purification and Characterization
Following synthesis, (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride typically undergoes rigorous purification and characterization procedures to ensure high purity for research applications. Purification methods commonly include recrystallization from appropriate solvent systems, which helps remove synthesis-related impurities and improves the crystalline structure of the final product. Column chromatography may also be employed as a purification technique, particularly when dealing with complex reaction mixtures. Characterization of the purified compound typically involves multiple analytical techniques to confirm both chemical identity and stereochemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can help determine stereochemical purity through the analysis of coupling constants and chemical shifts. High-Performance Liquid Chromatography (HPLC), especially with chiral stationary phases, is essential for assessing enantiomeric purity, which is critical for a stereodefined compound like (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride. Additional characterization methods may include mass spectrometry for molecular weight confirmation, infrared spectroscopy for functional group identification, and X-ray crystallography for absolute configuration determination in challenging cases.
Research Applications and Significance
Biochemical Research Applications
Research on (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride primarily focuses on its potential as a building block for novel pharmaceuticals or as a specialized tool in biochemical studies. The compound's unique structural features make it particularly valuable for structure-activity relationship studies in medicinal chemistry. Its distinct spatial arrangement, resulting from the two phenyl rings attached to the beta carbon, can provide insights into binding pocket requirements when incorporated into peptides or peptidomimetics. The hydrochloride salt form is particularly advantageous in experimental settings requiring enhanced solubility. In peptide chemistry, this non-proteinogenic amino acid may be incorporated to introduce conformational constraints or to modulate the physicochemical properties of the resulting peptides. Some researchers may utilize this compound to investigate the effects of increased hydrophobicity and steric bulk on peptide-receptor interactions. Additionally, as a chiral building block, it can serve as a valuable intermediate in the synthesis of more complex molecules with defined stereochemistry, potentially leading to the development of new pharmaceutical candidates with enhanced specificity or potency.
The following table summarizes the key identification and physicochemical properties of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride, providing a consolidated reference for researchers working with this compound:
| Property | Value |
|---|---|
| CAS Number | 138662-62-1 |
| Product Name | (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride |
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | (2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1 |
| Standard InChIKey | SKIHATSEIBREBX-UQKRIMTDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C@@HN.Cl |
| Typical Purity | 95-98% |
| Physical Form | Crystalline solid |
| GHS Classification | Acute toxicity, categories 4 (oral, dermal, inhalation) |
| Signal Word | Warning |
This data compilation represents the essential information needed for proper identification, handling, and application of (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride in research settings . The structural identifiers, including InChI and SMILES notations, are particularly valuable for database searches and computational studies involving this compound.
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